Tris(2-(2-methoxyethoxy)ethyl)amine
Overview
Description
Tris(2-(2-methoxyethoxy)ethyl)amine: is a chemical compound known for its role as a complexant phase-transfer catalyst. It combines the effectiveness of cryptands and crown ethers with the open chain structure of polyethylene glycols . This compound is utilized in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris(2-(2-methoxyethoxy)ethyl)amine is prepared by reacting 2-(2-methoxyethoxy)ethanol with a mixture of ammonia gas and hydrogen gas in the presence of catalytic amounts of Raney nickel . This reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for mass production, ensuring consistency and efficiency. The use of Raney nickel as a catalyst is crucial in this process to achieve the desired yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution: It acts as a phase-transfer catalyst in various substitution reactions, including glycosylation and the synthesis of nucleosides.
Common Reagents and Conditions:
Oxidation: Aryl methanols are commonly used as substrates in oxidation reactions involving this compound.
Substitution: Reagents such as 2-amino-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine are used in glycosylation reactions.
Major Products:
Oxidation: The major products are oxidized aryl compounds.
Substitution: The major products include glycosylated pyrimidines and nucleosides.
Scientific Research Applications
Tris(2-(2-methoxyethoxy)ethyl)amine has a wide range of applications in scientific research:
Mechanism of Action
Tris(2-(2-methoxyethoxy)ethyl)amine functions as a phase-transfer catalyst by facilitating the transfer of reactants between different phases (e.g., aqueous and organic phases). This enhances the reaction rate and efficiency. The compound’s open chain structure allows it to complex with metal ions and other substrates, promoting various chemical transformations .
Comparison with Similar Compounds
- Tris(2-ethylhexyl)amine
- Tris(2-(dimethylamino)ethyl)amine
- Tris(2-phenoxyethyl)amine
Uniqueness: Tris(2-(2-methoxyethoxy)ethyl)amine stands out due to its combination of cryptand-like effectiveness and the open chain structure of polyethylene glycols . This unique structure allows it to act as a versatile phase-transfer catalyst in a wide range of chemical reactions, making it highly valuable in both research and industrial applications.
Properties
IUPAC Name |
2-(2-methoxyethoxy)-N,N-bis[2-(2-methoxyethoxy)ethyl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H33NO6/c1-17-10-13-20-7-4-16(5-8-21-14-11-18-2)6-9-22-15-12-19-3/h4-15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLVDUUYFKXKPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCN(CCOCCOC)CCOCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H33NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5072064 | |
Record name | Ethanamine, 2-(2-methoxyethoxy)-N,N-bis[2-(2-methoxyethoxy)ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5072064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70384-51-9 | |
Record name | 2-(2-Methoxyethoxy)-N,N-bis[2-(2-methoxyethoxy)ethyl]ethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70384-51-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanamine, 2-(2-methoxyethoxy)-N,N-bis(2-(2-methoxyethoxy)ethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070384519 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanamine, 2-(2-methoxyethoxy)-N,N-bis[2-(2-methoxyethoxy)ethyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanamine, 2-(2-methoxyethoxy)-N,N-bis[2-(2-methoxyethoxy)ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5072064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tris[2-(2-methoxyethoxy)ethyl]amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.787 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: TDA-1 has the molecular formula C15H33NO6 and a molecular weight of 323.43 g/mol. Key spectroscopic data includes: * Boiling point: 160 °C at 0.5 mm Hg * Density: 1.011 g/cm3 * NMR, GC: Used for analysis of reagent purity.
A: TDA-1 exhibits solubility in water, alcohols, ethers, and most organic solvents.
A: TDA-1 acts as a phase-transfer catalyst in various reactions. One prominent example is its use in the synthesis of flavone glucosides by facilitating the reaction between 1-bromo-2,3,4,6-tetra-O-acetyl-α-D-glucopyranose and the respective aglycones.
A: TDA-1 serves as a phase-transfer catalyst in permanganate oxidations. For example, it enables the conversion of arylmethanols to benzaldehydes with good to excellent yields using KMnO4/TDA-1 under mild conditions at room temperature.
A: TDA-1 exhibits diverse binding modes with f-block metals, leading to the formation of both molecular complexes and cage-like structures. This interaction is crucial for modulating the luminescence, electrochemical, and magnetic properties of these metals, potentially impacting applications like light-emitting diodes.
A: TDA-1 forms a variety of complexes with KHMDS, showcasing structural motifs ranging from monomers to tetranuclear dimeric arrangements depending on the solvent used. This diversity highlights the flexible coordination behavior of TDA-1.
A: TDA-1, in conjunction with sodium hydride, is used to generate ylides from cyclopropyltriphenylphosphonium salts. These ylides can then react with aldehydes, leading to the formation of alkylidenecyclopropanes in high yields.
A: TDA-1 is a key component in the solid-liquid phase-transfer glycosylation of pyrrolo[2,3-d]pyrimidines. This method, employing solid KOH and an aprotic solvent, avoids the deprotection issues encountered under liquid-liquid conditions and leads to the stereospecific formation of 2-deoxy-β-D-ribofuranosides, which are important precursors to 2′-deoxy-7-carbaguanosine.
A: While detailed toxicological investigations are lacking, it is advised to handle TDA-1 with appropriate skin and eye protection.
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